molecular formula C15H12O3 B12558329 5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one CAS No. 147556-50-1

5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one

Cat. No.: B12558329
CAS No.: 147556-50-1
M. Wt: 240.25 g/mol
InChI Key: ODWKRPCIBXUXDY-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one is an organic compound that features a furan ring, a phenyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxaldehyde and acetophenone.

    Aldol Condensation: The initial step involves an aldol condensation reaction between furan-2-carboxaldehyde and acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form the conjugated diene system, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl (phenyl)methanone: Similar structure with a furan ring and phenyl group.

    5-(Hydroxy-, chloro-, bromomethyl)furan-2-yl derivatives: Compounds with similar furan-based structures and varying substituents.

Uniqueness

5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one is unique due to its conjugated diene system, which imparts distinct electronic properties

Properties

CAS No.

147556-50-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

5-(furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C15H12O3/c16-13(8-9-14-7-4-10-18-14)11-15(17)12-5-2-1-3-6-12/h1-11,17H

InChI Key

ODWKRPCIBXUXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C=CC2=CC=CO2)O

Origin of Product

United States

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